molecular formula C15H24N2O2S2 B15126262 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate

Cat. No.: B15126262
M. Wt: 328.5 g/mol
InChI Key: COXJSXQCKNEICM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate typically involves the functionalization of bicyclo[6.1.0]non-4-yne with an aminoethyldisulfanyl group. This can be achieved through a series of steps including the formation of an intermediate succinimidyl carbonate, which is then reacted with the appropriate amine .

Industrial Production Methods

The key steps would include the preparation of the bicyclo[6.1.0]non-4-yne core, followed by functionalization with the desired groups under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is unique due to its combination of a strained cyclooctyne ring and a disulfide bond. This allows it to participate in both SPAAC reactions and reduction reactions, making it highly versatile for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate

InChI

InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)

InChI Key

COXJSXQCKNEICM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1

Origin of Product

United States

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